N-(1-ethylpropyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
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Overview
Description
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of benzisothiazole and contains both nitro and amino functional groups, which contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions . The subsequent amination step involves the reaction of the nitrated intermediate with 1-ethylpropylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of miniaturized devices for nitration can help in controlling the reaction parameters more precisely, reducing the risk of over-nitration or unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
Reduction: 3-[(1-ETHYLPROPYL)AMINO]-6-AMINO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE.
Substitution: Various substituted benzisothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its nitro and amino functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions with molecular targets. The exact molecular pathways and targets depend on the specific application, such as herbicidal activity involving inhibition of plant growth enzymes .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine.
Butralin: Another dinitroaniline herbicide with similar applications.
Uniqueness
3-[(1-ETHYLPROPYL)AMINO]-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its benzisothiazole core, which imparts distinct chemical properties compared to other dinitroaniline herbicides. Its specific functional groups allow for targeted interactions in both chemical reactions and biological applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C12H15N3O4S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
6-nitro-1,1-dioxo-N-pentan-3-yl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C12H15N3O4S/c1-3-8(4-2)13-12-10-6-5-9(15(16)17)7-11(10)20(18,19)14-12/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
FNBZANSTWMJZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1 |
Origin of Product |
United States |
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